molecular formula C9H16N6 B8339469 4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B8339469
M. Wt: 208.26 g/mol
InChI Key: AJAWMFMJQYKHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H16N6 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-6-(4-methylpiperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16N6

Molecular Weight

208.26 g/mol

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C9H16N6/c1-14-2-4-15(5-3-14)9-6-8(13-10)11-7-12-9/h6-7H,2-5,10H2,1H3,(H,11,12,13)

InChI Key

AJAWMFMJQYKHCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

300 mg (808 μmol) of the compound from Example 5A in 15 ml conc. hydrochloric acid are heated at 65° C. for 4 h. After cooling, the reaction mixture is washed with dichloromethane and the aqueous phase is concentrated. This gives 162 mg of the crude product as the hydrochloride. This is stirred with polymer-bound tris-(2-aminoethyl)amine in dichloromethane at RT. After filtration, the filtrate is concentrated and the residue is dried under high vacuum.
Name
compound
Quantity
300 mg
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidine, (200 mg, 0.94 mmol), and hydrazine hydrate, (200 μl, 4 mmol), were heated to 180° for 6 min in a Personal Chemistry Microwave. The solvent was evaporated affording [6-(4-Methyl-piperazin-1-yl)-pyrimidin-4-yl]-hydrazine as yellow brown crystals which were used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CN1CCN(c2cc(NN=C(c3ccccc3)c3ccccc3)ncn2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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